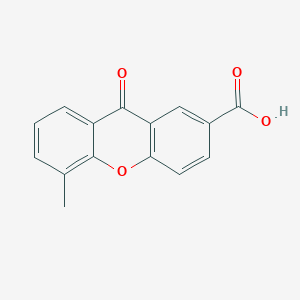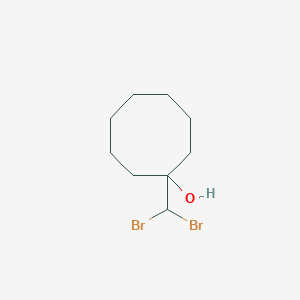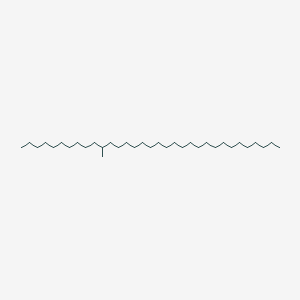
11-Methyltritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C34H70 . It is a methyl-branched alkane, specifically a derivative of tritriacontane. This compound is notable for its presence in various natural sources and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltritriacontane typically involves the alkylation of tritriacontane. This process can be achieved through the use of Grignard reagents or organolithium compounds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. These methods are designed to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methyltritriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common, reduction reactions can further saturate the molecule.
Substitution: Halogenation is a common substitution reaction, where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens in the presence of UV light or radical initiators.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
11-Methyltritriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Mécanisme D'action
The mechanism of action of 11-Methyltritriacontane is primarily physical rather than chemical. In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane-associated processes.
Comparaison Avec Des Composés Similaires
Tritriacontane: The parent hydrocarbon, lacking the methyl branch.
13-Methyltritriacontane: Another methyl-branched isomer with the methyl group at a different position.
Pentatriacontane: A longer-chain hydrocarbon with 35 carbon atoms.
Uniqueness: 11-Methyltritriacontane is unique due to its specific branching, which can influence its physical properties and interactions with other molecules. This branching can affect melting points, solubility, and reactivity compared to its linear and differently branched counterparts.
Propriétés
Numéro CAS |
58349-87-4 |
|---|---|
Formule moléculaire |
C34H70 |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
11-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-34(3)32-30-28-26-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
Clé InChI |
APTZUVKGEMGBII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


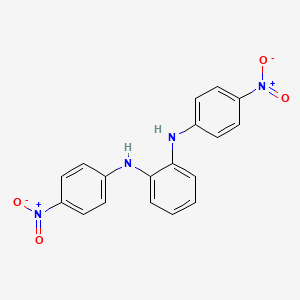


![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
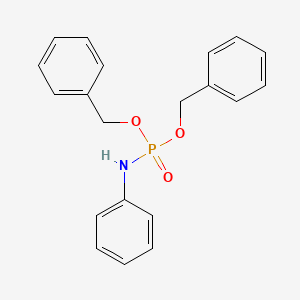
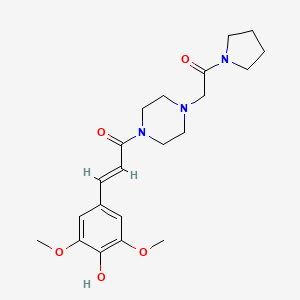
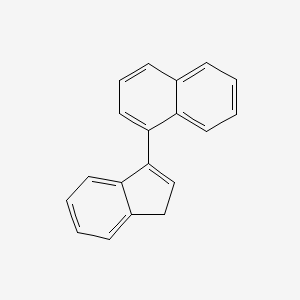
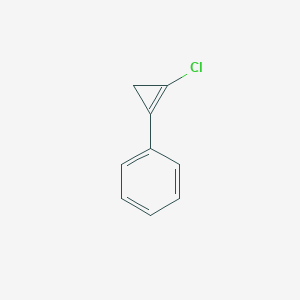
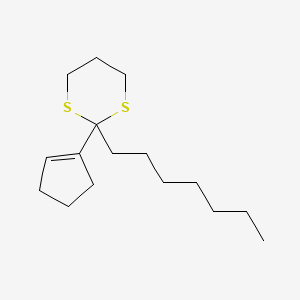
![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
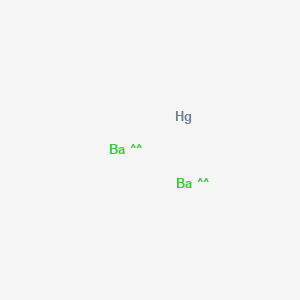
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
